2-Methoxy-6-(trifluoromethyl)pyrazine

Description

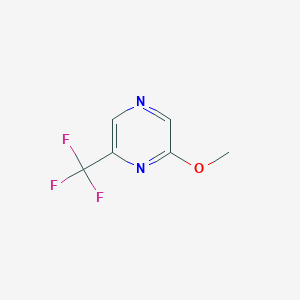

2-Methoxy-6-(trifluoromethyl)pyrazine is a pyrazine derivative featuring a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 5. Substituents such as methoxy and trifluoromethyl groups significantly influence the compound’s physicochemical properties and biological activities. The methoxy group is known to enhance biological activities like antimicrobial and antioxidant effects , while the trifluoromethyl group increases lipophilicity and metabolic stability but may also introduce cytotoxicity in certain contexts .

Properties

Molecular Formula |

C6H5F3N2O |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-3-10-2-4(11-5)6(7,8)9/h2-3H,1H3 |

InChI Key |

HGOOOBBDIMNJJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the use of trifluoromethoxypyrazines. For instance, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then subjected to various coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These reactions typically require specific catalysts and conditions, such as palladium catalysts for Suzuki coupling.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of efficient and scalable synthetic routes, such as those involving trifluoromethoxypyrazines, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazine ring.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Electronic and Physicochemical Properties

- LogD and Lipophilicity : Pyrazine derivatives with trifluoromethyl groups exhibit higher LogD values than pyridazine or pyrimidine analogs, increasing their lipophilicity and bioavailability . For example, pyrazine-based inhibitors showed LogD values ~1.5–2.0 higher than pyridazine derivatives .

- Electron Affinity : Pyrazines with electron-withdrawing groups (e.g., CF₃) exhibit lower LUMO energy levels, enhancing n-type semiconductor properties. Longer pyrazine-based molecular ribbons (e.g., 16 fused rings) show LUMO levels as low as -3.78 eV .

Research Findings and Implications

- Antimicrobial Activity: Methoxy-substituted pyrazines (e.g., 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol) show moderate activity against Klebsiella pneumoniae but inactivity against other Gram-negative bacteria .

- Cytotoxicity Trade-offs : Trifluoromethyl groups in pyrazines (e.g., compound 29 in ) are linked to cytotoxicity, but derivatives with balanced lipophilicity (e.g., compounds 8 and 9 in ) exhibit lower toxicity and higher selectivity indices .

- Drug Design : Pyrazine derivatives with CF₃ and OCH₃ groups are promising for antitubercular and anticancer applications but require careful optimization of substituent positions to minimize adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.